Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate
Brand Name: Vulcanchem
CAS No.: 2172444-80-1
VCID: VC4791449
InChI: InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)5-4(13(11)12)2-1-3-10-5;/h1-3H,(H,11,12);/q;+1/p-1
SMILES: [Li+].C1=CC(=C(N=C1)C(F)(F)F)S(=O)[O-]
Molecular Formula: C6H3F3LiNO2S
Molecular Weight: 217.09

Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate

CAS No.: 2172444-80-1

Cat. No.: VC4791449

Molecular Formula: C6H3F3LiNO2S

Molecular Weight: 217.09

* For research use only. Not for human or veterinary use.

Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate - 2172444-80-1

Specification

CAS No. 2172444-80-1
Molecular Formula C6H3F3LiNO2S
Molecular Weight 217.09
IUPAC Name lithium;2-(trifluoromethyl)pyridine-3-sulfinate
Standard InChI InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)5-4(13(11)12)2-1-3-10-5;/h1-3H,(H,11,12);/q;+1/p-1
Standard InChI Key FJELAGMOQXIJOS-UHFFFAOYSA-M
SMILES [Li+].C1=CC(=C(N=C1)C(F)(F)F)S(=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₆H₃F₃LiNO₂S, with a molecular weight of 217.09 g/mol. Its IUPAC name, lithium;2-(trifluoromethyl)pyridine-3-sulfinate, reflects the substitution pattern on the pyridine ring. The trifluoromethyl group at position 2 enhances electrophilicity, while the sulfinate group at position 3 acts as a nucleophilic center, facilitating cross-coupling reactions. The lithium cation stabilizes the sulfinate anion, improving solubility in polar aprotic solvents such as tetrahydrofuran (THF) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₃F₃LiNO₂S
Molecular Weight217.09 g/mol
IUPAC Namelithium;2-(trifluoromethyl)pyridine-3-sulfinate
InChI KeyComputed as unique identifier

Synthesis and Production Methods

Direct Synthesis via Sulfur Dioxide Adducts

A robust method involves the reaction of halogenated pyridine derivatives with sulfur dioxide 1-methylpyrrolidine adduct (TIMSO) and lithium reagents. For example, 5-bromo-2-methoxypyridine reacts with n-butyllithium in THF at −78°C, followed by TIMSO addition, yielding lithium 6-methoxypyridine-3-sulfinate in 94% yield . This method’s efficiency stems from the controlled lithiation step, which selectively substitutes the bromine atom with a sulfinate group.

Lithium-Mediated Hydrogen Abstraction

An alternative route, adapted from fluoropyridine synthesis, employs lithium reagents (e.g., LDA or n-BuLi) for hydrogen abstraction. In a patented process, 2-trifluoromethyl-3-fluoropyridine undergoes lithiation at −78°C, followed by carboxylation with dry CO₂ to form carboxylic acid derivatives . While this method targets carboxylates, analogous conditions could generate sulfinate salts by substituting CO₂ with sulfur dioxide.

Table 2: Comparison of Synthetic Methods

MethodReagentsYieldKey Advantage
TIMSO-mediatedn-BuLi, TIMSO, THF94%High selectivity
Lithiation-carboxylationn-BuLi/KOtBu, CO₂85%*Scalability
*Reported for analogous carboxylation; sulfinate yields may vary.

Chemical Reactivity and Applications

Nucleophilic Coupling Reactions

The sulfinate group acts as a nucleophile in palladium-catalyzed cross-couplings with aryl halides. This reactivity is exploited to construct biaryl sulfones, which are pivotal in drug discovery. For instance, lithium pyridine sulfinates couple with 4-bromoanisole under Pd(OAc)₂ catalysis, forming sulfonated heterocycles with retained trifluoromethyl groups .

Electrophilic Functionalization

The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the pyridine ring’s 4-position. Reactions with nitrating agents or halogen sources yield nitro- or halo-substituted derivatives, useful in agrochemical synthesis.

Industrial and Pharmaceutical Relevance

The compound serves as a precursor to 3-fluoro-2-trifluoromethyl isonicotinic acid, a key intermediate in antitubercular agents . Its stability under physiological conditions and ability to modulate enzyme activity make it a candidate for probing biological pathways. For example, sulfinate transfer reactions can inhibit cysteine proteases by forming stable thiosulfinate adducts.

Comparison with Structural Analogs

Positional Isomerism Effects

Compared to its 3-(trifluoromethyl)pyridine-2-sulfinate isomer, the 2-trifluoromethyl variant exhibits enhanced electrophilicity at the sulfinate group due to the meta-directing effect of the CF₃ group. This difference translates to higher reactivity in Suzuki-Miyaura couplings, as demonstrated by faster oxidative addition rates .

Table 3: Isomer Comparison

Property2-(CF₃)-3-Sulfinate3-(CF₃)-2-Sulfinate
ElectrophilicityHighModerate
Coupling Efficiency90% (Pd catalysis)75% (Pd catalysis)

Future Directions

Ongoing research aims to expand its utility in photo-redox catalysis and asymmetric synthesis. Computational studies predicting sulfinate group’s nucleophilicity in different solvents could optimize reaction conditions, while bioactivity screenings may uncover antimicrobial applications .

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